2-(Furan-3-yl)-3-methylbutanoic acid
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Overview
Description
2-(Furan-3-yl)-3-methylbutanoic acid is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan-3-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic conversion of biomass to furfural, followed by further chemical transformations to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or acyl chlorides can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(Furan-3-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Furan-3-carboxylic acid
- Furan-2,5-dicarboxylic acid
Uniqueness
2-(Furan-3-yl)-3-methylbutanoic acid is unique due to the presence of both a furan ring and a branched alkyl chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6(2)8(9(10)11)7-3-4-12-5-7/h3-6,8H,1-2H3,(H,10,11) |
InChI Key |
LNCWIPVJSWDDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
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